Thermodynamic Stability: Quantified Differences in Standard Molar Enthalpy of Formation Among Isomers
The standard molar enthalpy of formation in the gaseous phase is a fundamental thermodynamic parameter. 3'-Chloroacetophenone exhibits a value of -107.4 ± 2.4 kJ·mol⁻¹, which is distinct from its isomers, 2'-chloroacetophenone (-99.4 ± 2.1 kJ·mol⁻¹) and 4'-chloroacetophenone (-117.6 ± 2.5 kJ·mol⁻¹) [1]. This represents a measurable difference of 8.0 kJ/mol and 10.2 kJ/mol respectively, indicating that the meta-substituted isomer is more stable than the para but less stable than the ortho isomer.
| Evidence Dimension | Standard Molar Enthalpy of Formation in Gaseous Phase (ΔfHm°(g)) |
|---|---|
| Target Compound Data | -107.4 ± 2.4 kJ·mol⁻¹ |
| Comparator Or Baseline | 2'-Chloroacetophenone: -99.4 ± 2.1 kJ·mol⁻¹; 4'-Chloroacetophenone: -117.6 ± 2.5 kJ·mol⁻¹ |
| Quantified Difference | 8.0 kJ·mol⁻¹ (vs. 2'-isomer) and 10.2 kJ·mol⁻¹ (vs. 4'-isomer) |
| Conditions | T = 298.15 K, derived from standard molar energies of combustion measured by rotating-bomb calorimetry and enthalpies of vaporization by Calvet microcalorimetry. |
Why This Matters
Accurate thermodynamic data is essential for computational modeling, chemical process design, and safety assessments; substituting one isomer for another without accounting for this 8-10 kJ/mol difference can lead to incorrect predictions of reaction energetics and stability.
- [1] Ribeiro da Silva, M. A. V., & Amaral, L. M. P. F. (2010). Standard molar enthalpies of formation of monochloroacetophenone isomers. The Journal of Chemical Thermodynamics, 42(12), 1473–1477. View Source
